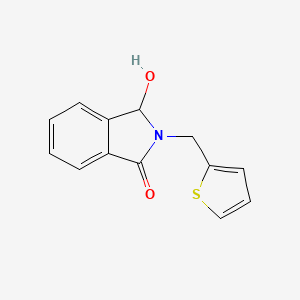

3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone

Overview

Description

Scientific Research Applications

Eco-benign Synthesis

A study highlights an eco-friendly approach to synthesizing isoindolinone derivatives, including those similar to 3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone. This process involves a three-component reaction that is highly efficient and environmentally benign, producing isoindolinone derivatives in good to excellent yields (Shen, Sun, & Lin, 2013).

Novel Synthetic Routes

Another study presented a cobalt-catalyzed method for the synthesis of 3-hydroxymethyl isoindolinones, showcasing a broad substrate scope, excellent regioselectivity, and preservation of stereochemistry. This method provides a pathway for accessing enantiopure 3-substituted isoindolinone derivatives, demonstrating the compound's versatility in chemical synthesis (Lukasevics, Cizikovs, & Grigorjeva, 2020).

Diastereoselective and Stereoselective Preparations

Research has also explored the diastereoselective addition of metalated isoindolinones to aldehydes, leading to the stereoselective preparation of (E)-3-arylideneisoindolinones. This process demonstrates the compound's utility in creating structures with high diastereoselectivity, useful in various chemical synthesis applications (Couture, Deniau, Grandclaudon, Hoarau, & Rys, 2002).

Tandem Reactions for Functionalization

Isoindolinones have been functionalized using a tandem C(sp3)-H arylation/oxidation process. This technique allows for the straightforward addition of aryl groups to the isoindolinone framework, subsequently enabling in situ oxidation to install a 3-hydroxyl group. Such methods open avenues for creating isoindolinone derivatives with potential anti-tumor activity (Jiménez, Kim, & Walsh, 2016).

Cascade Reactions and Efficient Syntheses

Another approach to synthesizing isoindolinone derivatives involves a cascade reaction mediated by Lewis acids, showcasing an efficient and mild synthesis method. This process highlights the compound's adaptability in synthesizing various isoindolinone derivatives under environmentally friendly conditions (Li, Li, Wang, Bian, Bai, Liu, & Sun, 2018).

Future Directions

While specific future directions for 3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone are not mentioned in the search results, there is a general interest in the development of new synthetic strategies and designing of new derivatives based on the most recent knowledge emerging from the latest research . This could potentially lead to the discovery of new compounds with promising biological activities.

properties

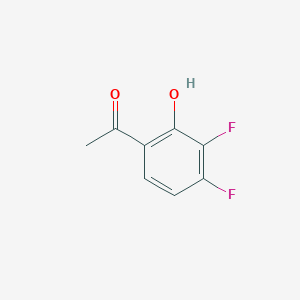

IUPAC Name |

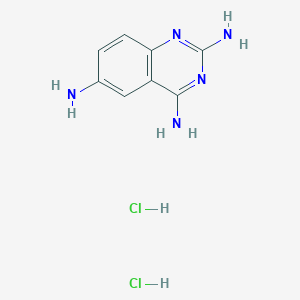

3-hydroxy-2-(thiophen-2-ylmethyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7,12,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDOXTSQSIHFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2992280.png)

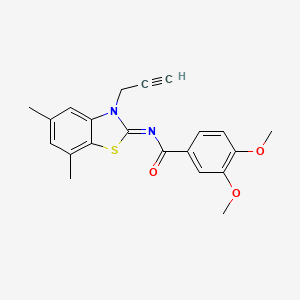

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2992281.png)

![7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2992285.png)

![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)

![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)